molecular formula C12H11N3OS B3203866 6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol CAS No. 1023732-78-6

6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

Cat. No.: B3203866
CAS No.: 1023732-78-6
M. Wt: 245.3 g/mol
InChI Key: KVFJHSIEIRSBFR-UHFFFAOYSA-N
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Description

Imidazole and thiazole are both five-membered heterocyclic compounds. Imidazole has two nitrogen atoms in the ring, while thiazole has one nitrogen and one sulfur atom . They are key components in many biologically important molecules. For example, imidazole is part of the amino acid histidine and the vital molecule ATP, while thiazole is part of vitamin B1 (thiamine) .


Synthesis Analysis

The synthesis of imidazole and thiazole derivatives often involves addition reactions and further cyclization, cycloaddition reactions, and other methods . For example, 2-aminothiazoles can be produced by the condensation of thiourea and an alpha-halo ketone .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Imidazole and thiazole derivatives can participate in a variety of chemical reactions due to the presence of multiple reactive sites in their structures .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined by various methods. For example, the melting point, boiling point, and solubility can be measured experimentally .

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the target they interact with. For example, some imidazole and thiazole derivatives have shown inhibitory activity against certain enzymes .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for each specific compound for detailed safety information .

Future Directions

The future research directions in this field could involve the design and synthesis of new imidazole and thiazole derivatives with improved biological activities. Molecular docking studies could also be carried out to study the binding mode of active compounds with their target receptors .

Properties

IUPAC Name

[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-10-4-2-1-3-9(10)11-5-15-8(6-16)7-17-12(15)14-11/h1-5,7,16H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFJHSIEIRSBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C(=CSC3=N2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 2
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 3
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 4
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 5
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol
Reactant of Route 6
6-(2-aminophenyl)-Imidazo[2,1-b]thiazole-3-methanol

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